molecular formula C20H17N3O B177799 (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one CAS No. 5806-43-9

(2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one

カタログ番号 B177799
CAS番号: 5806-43-9
分子量: 315.4 g/mol
InChIキー: NWCHTIJYERZGEN-JEMXIIRRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one, also known as EIQA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. EIQA belongs to the class of quinazolinone derivatives and has been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.

作用機序

The mechanism of action of (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one involves the modulation of various cellular pathways. In cancer cells, (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one induces apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. It also induces cell cycle arrest at the G2/M phase by downregulating cyclin B1 and upregulating p21 and p27. In addition, (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9).
Biochemical and Physiological Effects:
(2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one exhibits several biochemical and physiological effects in vitro and in vivo. In cancer cells, (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one induces apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. It also exhibits anti-inflammatory and antioxidant activities, which may contribute to its anticancer properties. In addition, (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one exhibits antimicrobial activity against a variety of pathogens, making it a potential candidate for the development of new antibiotics.

実験室実験の利点と制限

One of the advantages of (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one is its broad-spectrum activity against cancer cells and pathogens. It also exhibits low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one is its poor solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to evaluate its safety and efficacy in vivo.

将来の方向性

There are several future directions for the research on (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one. One of the areas of interest is the development of novel derivatives with improved pharmacokinetic properties. Another area of research is the evaluation of its activity against other types of cancer and pathogens. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide valuable insights into its therapeutic potential. Overall, the research on (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one holds great promise for the development of new drugs for the treatment of cancer and infectious diseases.

合成法

Several synthetic routes have been reported for the preparation of (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one. One of the most common methods involves the condensation reaction between 2-(2-bromoethyl)indole-3-carboxaldehyde and ethyl 2-aminoacetate in the presence of potassium carbonate. The resulting intermediate is then subjected to cyclization with 4-hydroxyquinazoline in the presence of acetic acid to afford (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one. Other methods involve the use of different starting materials and catalysts, but the overall strategy remains the same.

科学的研究の応用

(2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. Several studies have shown that (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action of (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
In addition to its anticancer activity, (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one has also been shown to possess antimicrobial properties. It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. (2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one also exhibits antifungal activity against Candida albicans.

特性

CAS番号

5806-43-9

製品名

(2Z)-3-ethyl-2-(2-indol-3-ylideneethylidene)-1H-quinazolin-4-one

分子式

C20H17N3O

分子量

315.4 g/mol

IUPAC名

3-ethyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C20H17N3O/c1-2-23-19(22-18-10-6-4-8-16(18)20(23)24)12-11-14-13-21-17-9-5-3-7-15(14)17/h3-13,21H,2H2,1H3/b12-11+

InChIキー

NWCHTIJYERZGEN-JEMXIIRRSA-N

異性体SMILES

CCN1/C(=C\C=C2C=NC3=CC=CC=C32)/NC4=CC=CC=C4C1=O

SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CNC4=CC=CC=C43

正規SMILES

CCN1C(=CC=C2C=NC3=CC=CC=C32)NC4=CC=CC=C4C1=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。